molecular formula C15H11BrN2O2 B14675544 2,4-Imidazolidinedione, 5-(4-bromophenyl)-1-phenyl- CAS No. 37932-71-1

2,4-Imidazolidinedione, 5-(4-bromophenyl)-1-phenyl-

Katalognummer: B14675544
CAS-Nummer: 37932-71-1
Molekulargewicht: 331.16 g/mol
InChI-Schlüssel: VABZDRHVMAFLIW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Imidazolidinedione, 5-(4-bromophenyl)-1-phenyl- is a chemical compound with the molecular formula C9H7BrN2O2. It is known for its unique structure, which includes an imidazolidinedione core substituted with bromophenyl and phenyl groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Imidazolidinedione, 5-(4-bromophenyl)-1-phenyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromobenzaldehyde with phenylhydrazine to form an intermediate, which is then cyclized to produce the desired imidazolidinedione derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Imidazolidinedione, 5-(4-bromophenyl)-1-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted imidazolidinedione compounds .

Wissenschaftliche Forschungsanwendungen

2,4-Imidazolidinedione, 5-(4-bromophenyl)-1-phenyl- has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: It has potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,4-Imidazolidinedione, 5-(4-bromophenyl)-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,4-Imidazolidinedione, 5-(4-bromophenyl)-1-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

37932-71-1

Molekularformel

C15H11BrN2O2

Molekulargewicht

331.16 g/mol

IUPAC-Name

5-(4-bromophenyl)-1-phenylimidazolidine-2,4-dione

InChI

InChI=1S/C15H11BrN2O2/c16-11-8-6-10(7-9-11)13-14(19)17-15(20)18(13)12-4-2-1-3-5-12/h1-9,13H,(H,17,19,20)

InChI-Schlüssel

VABZDRHVMAFLIW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N2C(C(=O)NC2=O)C3=CC=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.